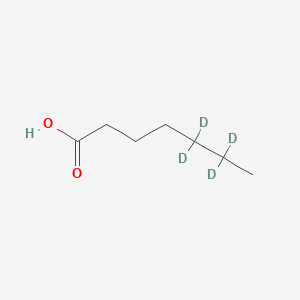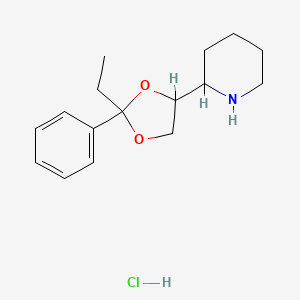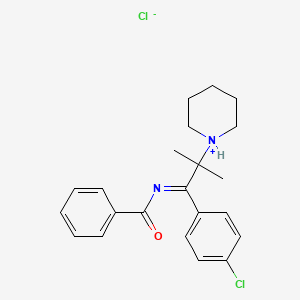
2,2,4-Trimethylhexane-1,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-Trimethylhexane-1,6-diol is an organic compound with the molecular formula C₉H₂₀O₂. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hydrocarbon chain. This compound is known for its applications in various industrial processes and scientific research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,2,4-Trimethylhexane-1,6-diol can be synthesized through the hydrogenation of 2,2,4-trimethyladipic acid. The process involves the reduction of the carboxylic acid groups to hydroxyl groups under specific conditions, typically using a catalyst such as palladium on carbon (Pd/C) and hydrogen gas .
Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of 2,2,4-trimethyladipic acid. The reaction is carried out in a high-pressure reactor with hydrogen gas and a suitable catalyst. The process is optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2,2,4-Trimethylhexane-1,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be further reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) is used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2,2,4-trimethylhexane-1,6-dione or 2,2,4-trimethylhexane-1,6-dicarboxylic acid.
Reduction: Formation of 2,2,4-trimethylhexane.
Substitution: Formation of compounds like 2,2,4-trimethylhexane-1,6-dichloride or 2,2,4-trimethylhexane-1,6-dibromide.
Aplicaciones Científicas De Investigación
2,2,4-Trimethylhexane-1,6-diol has several applications in scientific research and industry:
Chemistry: Used as a building block for the synthesis of various organic compounds, including polymers and resins.
Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,2,4-trimethylhexane-1,6-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their stability and reactivity. In biochemical applications, it can act as a stabilizing agent for proteins and enzymes by preventing denaturation and aggregation.
Comparación Con Compuestos Similares
- 2,4,4-Trimethylhexane-1,6-diol
- 2,2,4-Trimethylpentane-1,5-diol
- 2,2,4-Trimethylhexane-1,3-diol
Comparison: 2,2,4-Trimethylhexane-1,6-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical properties compared to its isomers and analogs. For example, 2,4,4-trimethylhexane-1,6-diol has a different arrangement of methyl groups, leading to variations in reactivity and physical properties .
Propiedades
Número CAS |
3089-24-5 |
|---|---|
Fórmula molecular |
C9H20O2 |
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
2,2,4-trimethylhexane-1,6-diol |
InChI |
InChI=1S/C9H20O2/c1-8(4-5-10)6-9(2,3)7-11/h8,10-11H,4-7H2,1-3H3 |
Clave InChI |
GZZLQUBMUXEOBE-UHFFFAOYSA-N |
SMILES canónico |
CC(CCO)CC(C)(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-azoniabicyclo[2.2.2]octan-3-yl N-(2-chloro-6-methylphenyl)carbamate;chloride](/img/structure/B13735750.png)
![Phenol, 2,2'-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl-](/img/structure/B13735757.png)
![4-Amino-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B13735761.png)




![N-[2-(5-Methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide](/img/structure/B13735797.png)
![(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptan-3-one](/img/structure/B13735802.png)




